3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea

Description

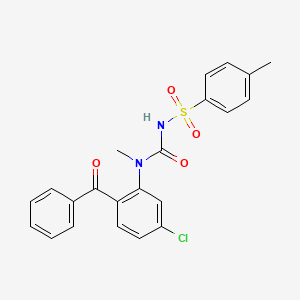

3-(2-Benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea is a synthetic urea derivative characterized by a benzoyl-substituted chlorophenyl group and a 4-methylbenzenesulfonyl (tosyl) moiety. The 2-benzoyl-5-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the tosyl group contributes to solubility and metabolic stability.

Properties

IUPAC Name |

1-(2-benzoyl-5-chlorophenyl)-1-methyl-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4S/c1-15-8-11-18(12-9-15)30(28,29)24-22(27)25(2)20-14-17(23)10-13-19(20)21(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVGWIZGOIMOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C)C2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea involves multiple steps, typically starting with the preparation of the benzoyl and chlorophenyl intermediates. These intermediates are then subjected to sulfonylation and methylation reactions under controlled conditions to yield the final product. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve the desired outcome.

Chemical Reactions Analysis

3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonylurea group into corresponding amines or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology: This compound may have biological activity, making it a candidate for studying its effects on biological systems.

Medicine: Potential medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: In industrial settings, it may be used in the production of specialty chemicals or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. The sulfonylurea group is known to interact with certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Urea vs. Carboxylate Esters

- Target Compound : The urea group (-NH-CO-NH-) enables hydrogen bonding, which may enhance target interaction compared to ester-containing analogs.

- Analog Compounds: Ethyl pyrrole-2-carboxylates (e.g., compounds 237–250) feature ester (-COOEt) groups, which lack hydrogen-bond donors but improve lipophilicity. For example, compound 238 (Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole-2-carboxylate) shows a logP increase due to trifluoromethyl and fluorine substituents .

Substituent Effects on Aromatic Rings

Electron-Withdrawing Groups (EWGs)

- Target Compound : The 5-chloro substituent on the phenyl ring is a moderate EWG, directing electrophilic substitution and enhancing stability.

- Analog Compounds :

Steric Effects

- Analog Compounds :

Spectroscopic and Analytical Data Comparison

NMR Spectroscopy

- Target Compound : Expected NH proton signals near δ 8–10 ppm (urea) and aromatic protons between δ 7.0–8.5 ppm.

- Analog Compounds :

Mass Spectrometry

- Target Compound : Molecular weight ≈ 444 g/mol (estimated).

- Analog Compounds :

Structural and Physicochemical Properties

Biological Activity

3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This compound has been studied for its effects on cell proliferation, apoptosis, and its mechanisms of action against various cancer cell lines.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzoyl group, a chlorophenyl moiety, and a sulfonamide component, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Cycle Progression : The compound has been observed to induce G2/M phase arrest in cancer cells, similar to other known antimitotic agents like nocodazole .

- Induction of Apoptosis : It promotes apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of this compound on MCF-7 breast cancer cells, it was found that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Study 2: Mechanistic Insights

Another study explored the mechanistic insights into the apoptotic pathways activated by this compound. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating DNA fragmentation associated with apoptosis.

In Vivo Studies

Preliminary in vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor growth compared to control groups. The tumors treated with the compound exhibited increased necrosis and reduced mitotic figures, suggesting effective antitumor activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzoyl and sulfonamide groups can significantly affect the biological activity of the compound. For instance, substitutions at specific positions on the benzene rings can enhance potency and selectivity towards cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.